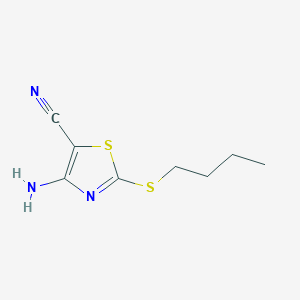
4-amino-2-butylsulfanyl-1,3-thiazole-5-carbonitrile
Número de catálogo B8695779
Peso molecular: 213.3 g/mol
Clave InChI: RMIKFIAZPOJAGR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US04889863
Procedure details


A concentrated solution of 128 g of KOH in approximately 80 ml of water is slowly added dropwise to a solution of 42.0 g of cyanamide in approximately 500 ml of dimethyl formamide to which 90 ml (114 g) of carbon disulphide have been added. During the addition the mixture is stirred and kept at a temperature of 0°-10° C. by cooling. After 45 minutes, 107 ml (137 g) of n-butylbromide are slowly added dropwise while cooling and stirring and, after 30 minutes, 63.5 ml (75.5 g) of chloroacetonitrile are then added. The cooling bath is removed and, after stirring for another 30 minutes, a concentrated solution of 10 g of KOH in water is added, the temperature of the reaction mixture rising to approximately 60° C. After stirring for another hour at 60° C. the reaction mixture is poured in 2.5 l of ice water, after which the formed precipitate is sucked off, washed successively with water, isopropyl alcohol and petroleum ether, and dried. The desired product is obtained in a yield of 158.9 g and melts at 115°-117° C.






Identifiers


|
REACTION_CXSMILES
|
[OH-].[K+].[N:3]#[C:4][NH2:5].[CH2:6](Br)[CH2:7][CH2:8][CH3:9].Cl[CH2:12][C:13]#[N:14].[C:15](=[S:17])=[S:16]>O.CN(C)C=O>[CH2:6]([S:17][C:15]1[S:16][C:12]([C:13]#[N:14])=[C:4]([NH2:5])[N:3]=1)[CH2:7][CH2:8][CH3:9] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
128 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
|
Name
|
|
|
Quantity
|
42 g
|
|
Type
|
reactant
|
|
Smiles
|
N#CN
|
|
Name
|
|
|
Quantity
|
90 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=S)=S
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
107 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)Br
|
Step Three
|
Name
|
|
|
Quantity
|
63.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
ClCC#N
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
is stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
have been added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
During the addition the mixture
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
kept at a temperature of 0°-10° C.
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by cooling
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while cooling
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirring and, after 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath is removed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
after stirring for another 30 minutes
|
|
Duration
|
30 min
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a concentrated solution of 10 g of KOH in water is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rising to approximately 60° C
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring for another hour at 60° C. the reaction mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is poured in 2.5 l of ice water
|
WASH
|
Type
|
WASH
|
|
Details
|
washed successively with water, isopropyl alcohol and petroleum ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

